molecular formula C25H20ClN7O2 B2651377 3-(2-chlorophenyl)-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-carboxamide CAS No. 1219902-94-9

3-(2-chlorophenyl)-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-carboxamide

Katalognummer: B2651377
CAS-Nummer: 1219902-94-9
Molekulargewicht: 485.93
InChI-Schlüssel: LRMRSVPTBMIAKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-chlorophenyl)-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20ClN7O2 and its molecular weight is 485.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(2-chlorophenyl)-5-methyl-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)isoxazole-4-carboxamide (referred to as Compound A ) is a synthetic molecule exhibiting potential therapeutic properties, particularly in oncology. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

Compound A features a complex structure that includes an isoxazole ring and a pyrazolopyrimidine moiety, which are known to interact with various biological targets. The presence of the chlorophenyl group may enhance its lipophilicity and biological activity.

The biological activity of Compound A is primarily attributed to its ability to inhibit specific protein kinases involved in cancer progression. The pyrazolopyrimidine scaffold is structurally similar to ATP, allowing it to act as a competitive inhibitor for kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). These interactions can lead to the inhibition of downstream signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). For instance, compounds derived from the pyrazolopyrimidine scaffold have shown IC50 values ranging from 0.3 µM to 24 µM against these cell lines, indicating potent antiproliferative effects .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-7TBD
Compound BHCT1160.3
Compound CHePG-27.60

Induction of Apoptosis

In vitro studies indicate that Compound A effectively induces apoptosis in cancer cells. This process involves the activation of caspases and subsequent DNA fragmentation, leading to programmed cell death. The mechanism involves cell cycle arrest and inhibition of migration, which are critical for tumor metastasis .

Selectivity and Resistance

The selectivity of Compound A for cancer cells over normal cells has been evaluated through various assays. Its ability to circumvent resistance mechanisms commonly seen in chemotherapy suggests that it may be a valuable addition to existing treatment regimens .

Case Studies

A notable case study involved the evaluation of a related pyrazolopyrimidine derivative in an MCF-7 xenograft model. This study revealed that treatment with the compound significantly reduced tumor size compared to controls, supporting its potential as an effective anticancer agent .

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN7O2/c1-15-23(24(32-35-15)19-6-3-4-7-20(19)26)25(34)31-18-10-8-17(9-11-18)30-21-14-22(29-16(2)28-21)33-13-5-12-27-33/h3-14H,1-2H3,(H,31,34)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMRSVPTBMIAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC(=N4)C)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.